7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione
Description
7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione is a heterocyclic compound characterized by a tricyclic fluorene core modified with three nitrogen atoms (triaza), one sulfur atom (thia), and functional groups including a methoxy (-OCH₃) at position 7 and a phenyl (C₆H₅) substituent at position 3. The 2,4-dione moiety (two ketone groups at positions 2 and 4) is a critical feature shared with other bioactive heterocycles.
Properties
IUPAC Name |
8-methoxy-3-phenyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-22-11-7-8-12-13(9-11)23-15-17-14(20)18(16(21)19(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGKZOHZBILEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxy Group Introduction
Introducing the 7-methoxy group requires careful regiocontrol. One protocol treats 7-diazo derivatives with methanol/AgBF₄, yielding 7-azido-7-methoxy intermediates. Alternatively, Yanagisawa’s method oxidizes Schiff bases formed from 7-ACA and 3,5-di-tert-butyl-4-hydroxybenzaldehyde with lead dioxide, followed by methanolysis. These steps achieve diastereomeric ratios >4:1 but require low-temperature (−80°C) conditions to prevent epimerization.
Functionalization of the Triazafluorene Core
Phenyl Group Installation at C-3
Suzuki-Miyaura coupling proves effective for introducing the 3-phenyl group. Palladium-catalyzed reactions using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 1,1′-ferrocenediyl-bis(diphenylphosphine) (dppf) enable cross-couplings with phenylboronic acids. Sonication at 35°C enhances conversion rates to 70–85%.
Thioamide Formation
Thiolation at C-9 employs Pd-catalyzed C–S cross-coupling with arylthiols. Optimized conditions (20 mol% Pd₂(dba)₃, 2.0 equiv thiol, sonication) achieve full conversion of azide intermediates to thioethers, with isolated yields of 23–66% after RP-HPLC purification. Notably, electron-deficient thiols (e.g., 4-nitrophenylthiol) exhibit lower reactivity due to competitive catalyst poisoning.
One-Pot Tandem Methodologies
Recent advances consolidate multiple steps into single reactors to improve efficiency:
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Imination-Methoxylation : Treatment of 7-ACA derivatives with tert-butyl hypochlorite generates C-7 imines, which undergo methanolysis without isolation.
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Azide-Alkyne Cycloaddition : Cu(I)-catalyzed reactions (CuAAC) with phenylacetylene form triazole linkages in 66% yield, crucial for stabilizing the thia-triaza framework.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imine Formation | tert-Butyl hypochlorite, −80°C | 65 | |
| Methanolysis | MeOH, AgBF₄, 25°C | 72 | |
| CuAAC Reaction | CuSO₄, sodium ascorbate, DMSO | 66 |
Protecting Group Strategies
Esterification with diphenyldiazomethane protects carboxylic acids during heterocycle assembly. However, poor solubility in CH₂Cl₂ necessitates silylation with N,O-bis(trimethylsilyl)acetamide (BSA) prior to imidate formation. Post-synthesis deprotection uses TFA/H₂O/TIS (90:5:5), achieving >95% recovery of free acids.
Purification and Analytical Validation
Final compounds require semi-preparative RP-HPLC for purity >99%. Key parameters include:
LC-MS analysis confirms molecular ions ([M+H]⁺) at m/z 489 for intermediates and 532 for the target compound .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
These interactions can lead to various physiological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s triaza-fluorene system contrasts with simpler bicyclic or monocyclic analogs. For example, imidazolidin-2,4-dione derivatives (e.g., IM-3, IM-7) feature a five-membered ring with two nitrogen atoms and two ketone groups (Table 1) . The triaza-fluorene framework introduces additional rigidity, extended conjugation, and enhanced steric bulk, which may influence binding affinity, metabolic stability, and solubility.
Table 1: Structural and Functional Comparison
Functional Group Influence
- Methoxy Group: The 7-methoxy substituent in the target compound may enhance lipophilicity and electron-donating effects compared to non-methoxylated analogs like IM-7 or IM-3. In imidazolidinic derivatives, substituents at the 5-position (e.g., isopropyl, ethyl) modulate bioactivity, suggesting that the methoxy group in the triaza-fluorene system could similarly impact target selectivity .
- This is critical in drug design, as sulfur can alter metabolic pathways and binding kinetics.
Pharmacological Implications
- Cardiovascular Effects : IM-7 induces acute cardiovascular responses in rats, likely via modulation of ion channels or adrenergic receptors .
- CNS Activity: IM-3 shows antinociceptive properties, possibly through GABAergic or opioid pathways . The triaza-fluorene system’s expanded aromaticity and heteroatom content could target enzymes or receptors with higher specificity, though this requires experimental validation.
Biological Activity
7-Methoxy-3-phenyl-9-thia-1,3,4A-triaza-fluorene-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure that includes a methoxy group, a phenyl group, and a triaza-fluorene core with a thia substitution. Its diverse chemical properties suggest various applications in drug discovery and development.
The molecular weight of this compound is approximately 325.34 g/mol. The IUPAC name for this compound is 5-methoxy-12-phenyl-8-thia-1,10,12-triazatricyclo[7.4.0.0²,⁷]dodeca-1(10),2(12)-diene .
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . In vitro studies have demonstrated its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 74% viability at 100 µM | Moderate cytotoxicity |
| MDA-MB-231 | 33.86% viability at 100 µM | Moderate cytotoxicity |
The compound's mechanism of action appears to involve the inhibition of critical enzymes and modulation of apoptotic pathways. Specifically, it may interact with caspases (e.g., caspase 8), which are pivotal in programmed cell death .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound potentially inhibits enzymes involved in cancer progression.
- Receptor Interaction : It may modulate receptor activities that influence cellular signaling pathways.
- Gene Expression Alteration : The compound could affect gene expression related to cell survival and apoptosis .
Study on Anticancer Activity
In a comparative study involving various derivatives of thiadiazole compounds, it was found that those with methoxy substitutions exhibited significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active derivative showed an IC50 value of approximately 6.6 µM against MCF-7 cells . This suggests that the presence of specific substituents can enhance the anticancer efficacy of compounds within this chemical class.
Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 7-Methoxy-3-phenyl-1,3,4A-triaza-fluorene | Lacks thia substitution | Lower anticancer activity |
| 3-Phenyl-9-thia-1,3,4A-triaza-fluorene | Lacks methoxy group | Variable activity |
| 7-Methoxy-9-thia-1,3,4A-triaza-fluorene | Lacks phenyl group | Reduced biological activity |
This comparison highlights the unique combination of functional groups in this compound that may contribute to its enhanced biological activity compared to similar compounds.
Q & A
Q. Table 1. Key Structural Analogues and Their Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
